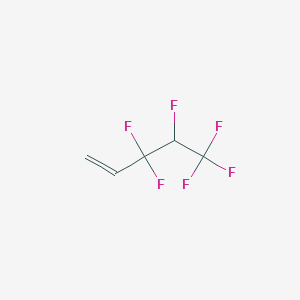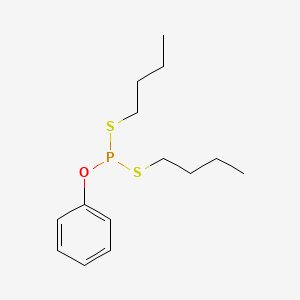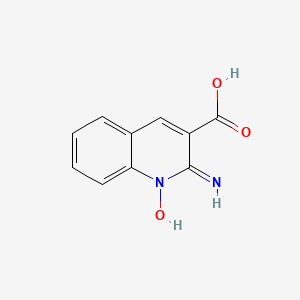
Hexafluoropentene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexafluoropentene is a fluorinated organic compound characterized by the presence of six fluorine atoms attached to a pentene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexafluoropentene can be synthesized through several methods, including the fluorination of pentene derivatives. One common approach involves the reaction of pentene with fluorinating agents such as cobalt trifluoride or elemental fluorine under controlled conditions. The reaction typically requires elevated temperatures and pressures to achieve high yields.
Industrial Production Methods: In industrial settings, this compound is produced using continuous flow systems that employ micro packed-bed reactors filled with Lewis acid catalysts. This method allows for efficient and scalable production, optimizing reaction conditions to achieve high conversion rates and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: Hexafluoropentene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hexafluoroacetone, a valuable intermediate in pharmaceutical synthesis.
Reduction: Reduction reactions can convert this compound into hexafluoropropylene, another important industrial compound.
Substitution: this compound can participate in substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed:
Oxidation: Hexafluoroacetone
Reduction: Hexafluoropropylene
Substitution: Various substituted this compound derivatives
Applications De Recherche Scientifique
Hexafluoropentene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated compounds and as a reagent in various organic reactions.
Biology: this compound derivatives are studied for their potential use in biological imaging and as probes for studying enzyme activity.
Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Mécanisme D'action
Hexafluoropentene can be compared with other fluorinated compounds such as hexafluoroacetone and hexafluorobenzene:
Hexafluoroacetone: Similar to this compound, hexafluoroacetone is a highly reactive fluorinated compound used in pharmaceutical synthesis.
Hexafluorobenzene: This compound is an aromatic fluorinated hydrocarbon with distinct spectroscopic properties.
Uniqueness of this compound: this compound’s unique combination of high reactivity, stability, and versatility makes it a valuable compound in various scientific and industrial applications. Its ability to undergo a wide range of chemical reactions and form stable fluorinated products sets it apart from other similar compounds.
Comparaison Avec Des Composés Similaires
- Hexafluoroacetone
- Hexafluorobenzene
- Hexafluoroisopropanol
Propriétés
Numéro CAS |
2375-68-0 |
|---|---|
Formule moléculaire |
C5H4F6 |
Poids moléculaire |
178.08 g/mol |
Nom IUPAC |
3,3,4,5,5,5-hexafluoropent-1-ene |
InChI |
InChI=1S/C5H4F6/c1-2-4(7,8)3(6)5(9,10)11/h2-3H,1H2 |
Clé InChI |
RBMOVUILDUBRGH-UHFFFAOYSA-N |
SMILES canonique |
C=CC(C(C(F)(F)F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Isoindole-1,3(2H)-dione, 2-[(3-methylphenyl)methyl]-5-nitro-](/img/structure/B14147474.png)

![2-{(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2-chlorophenyl)acetamide](/img/structure/B14147485.png)


![2-[(5-{1-[(3-chlorophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-{(Z)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B14147507.png)
![N-{4-[({1-[(4-Fluorophenyl)methyl]-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene}methyl)amino]phenyl}acetamide](/img/structure/B14147521.png)
![[5,7-bis(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](cyclopropyl)methanone](/img/structure/B14147532.png)
![Tert-butyl N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]carbamate](/img/structure/B14147540.png)
![[3-(Bromomethyl)tricyclo[3.3.1.1~3,7~]dec-1-yl]methanol](/img/structure/B14147541.png)

![Methyl 2-(1,3,14,19-tetrahydroxy-7,18-dimethyl-5,12-dioxo-8,17-dioxapentacyclo[14.2.2.02,15.04,13.06,11]icosa-2(15),3,6(11),13-tetraen-9-yl)acetate](/img/structure/B14147560.png)
![[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 2-(2-bicyclo[2.2.1]heptanyl)acetate](/img/structure/B14147563.png)
![N-(2,5-dimethylphenyl)-2-oxo-2-{(2E)-2-[1-(pyridin-4-yl)ethylidene]hydrazinyl}acetamide](/img/structure/B14147567.png)
